molecular formula C17H24N2O3S B5518882 2-benzyl-8-(methylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one

2-benzyl-8-(methylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5518882
M. Wt: 336.5 g/mol
InChI Key: RQQFCRQKDRMNOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,7-diazaspiro[5.5]undecane derivatives involves a multi-step process starting with Claisen condensation and followed by acid-catalyzed decarboxylation and spirocyclization. Electrophilic additions to these spiroaminals can lead to various derivatives, highlighting the versatility of the core structure in synthetic applications (Cordes et al., 2013).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecanes, and by extension compounds like “2-benzyl-8-(methylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one,” is characterized by the presence of a spirocyclic core. This structural motif is notable for its rigidity and the spatial orientation of substituents, which can influence the compound's chemical reactivity and interactions with biological targets.

Chemical Reactions and Properties

Diazaspiro[5.5]undecanes undergo various chemical reactions, including electrophilic additions, which allow for the introduction of diverse functional groups. The reactivity can be further tailored through the use of different electrophiles, such as alkyl halides, alkane dihalides, acid chlorides, and sulfonyl chlorides, leading to a wide array of spirocyclic adducts or tetrahydropyridine derivatives (Cordes et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

The microwave-assisted solid-phase synthesis of diazaspirocycles, including 2,9-diazaspiro[5.5]undecanes, demonstrates the utility of these compounds in constructing complex molecular architectures. The development of α-methyl benzyl carbamate resin linker facilitates the cleavage of the heterocycles under mildly acidic conditions without contaminating linker-derived N-alkylated byproducts, highlighting a significant advancement in the synthesis of nitrogen-containing spiro heterocycles (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

Aggarwal, Vij, and Khurana (2014) developed a catalyst-free synthesis of nitrogen-containing spiro heterocycles via [5 + 1] double Michael addition reaction, yielding high yields within a short reaction time. This synthesis method provides a versatile approach to constructing diazaspirocycles, indicating their broad utility in chemical synthesis (Aggarwal, Vij, & Khurana, 2014).

Biological Activity and Potential Therapeutic Applications

1,9-diazaspiro[5.5]undecane-containing compounds have been explored for their biological activity, including potential treatments for obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular, and psychotic disorders. This review underscores the therapeutic promise of diazaspiro[5.5]undecane derivatives in addressing a broad spectrum of health issues (Blanco‐Ania, Heus, & Rutjes, 2017).

The study by Bavo et al. (2021) on 3,9-diazaspiro[5.5]undecane-based compounds 2027 and 018 as potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists highlights their low cellular membrane permeability. This research presents a foundation for exploring the immunomodulatory potential of diazaspiro[5.5]undecane derivatives, particularly in the context of peripheral GABAAR inhibition (Bavo et al., 2021).

Material Science and Photophysical Studies

Aggarwal and Khurana (2015) conducted photophysical studies and solvatochromic analysis of diazaspiro compounds, revealing how solvent polarity affects their photophysical behavior. Such investigations are crucial for understanding the applications of these compounds in material sciences, particularly in the design of photoluminescent materials and sensors (Aggarwal & Khurana, 2015).

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-benzyl-8-methylsulfonyl-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-23(21,22)19-11-5-9-17(14-19)10-8-16(20)18(13-17)12-15-6-3-2-4-7-15/h2-4,6-7H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQFCRQKDRMNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2(C1)CCC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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